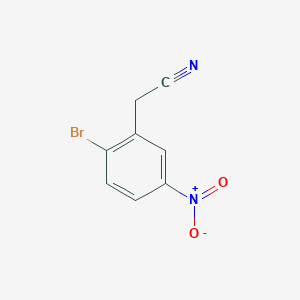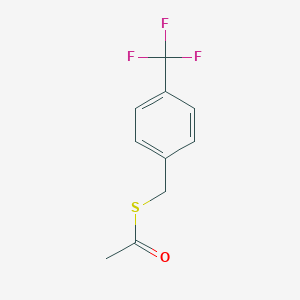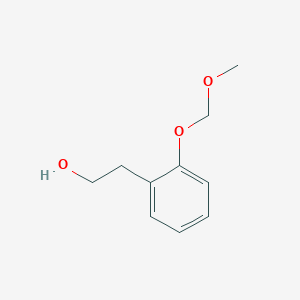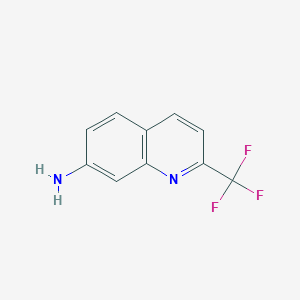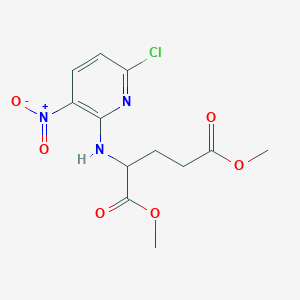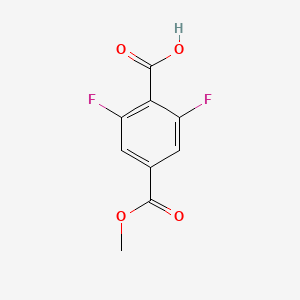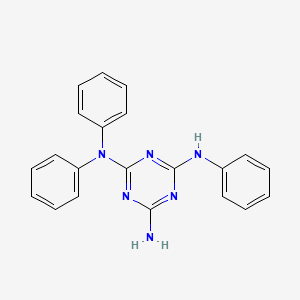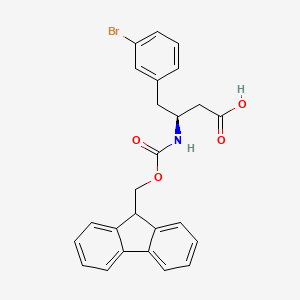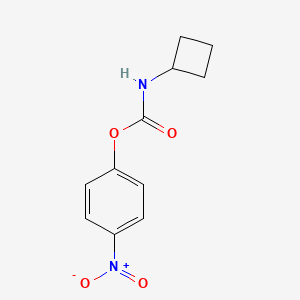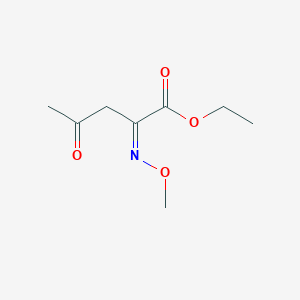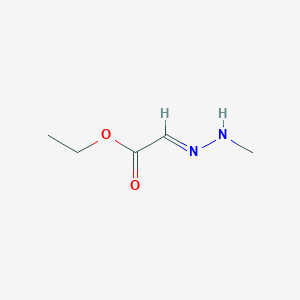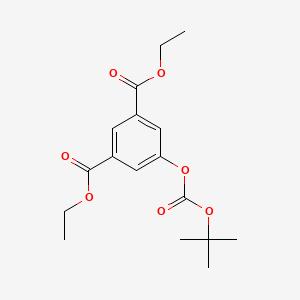
Diethyl 5-((tert-butoxycarbonyl)oxy)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-((tert-butoxycarbonyl)oxy)isophthalate is an organic compound that belongs to the class of esters. It is characterized by the presence of a diethyl ester group and a tert-butoxycarbonyl (Boc) protecting group attached to an isophthalate core. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-((tert-butoxycarbonyl)oxy)isophthalate typically involves the esterification of 5-hydroxyisophthalic acid with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, resulting in the formation of the diethyl ester. Subsequently, the hydroxyl group is protected by reacting with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine, yielding the final product.
Industrial Production Methods: On an industrial scale, the synthesis follows similar steps but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected sites, often using reagents like sodium methoxide or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or primary amines in an organic solvent.
Major Products:
Oxidation: Formation of 5-carboxyisophthalic acid derivatives.
Reduction: Formation of diethyl 5-hydroxyisophthalate.
Substitution: Formation of substituted isophthalate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl 5-((tert-butoxycarbonyl)oxy)isophthalate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drug candidates. The Boc-protecting group is particularly useful in peptide synthesis, allowing for selective deprotection under mild conditions.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of high-performance polymers and resins is notable.
Mechanism of Action
The mechanism by which Diethyl 5-((tert-butoxycarbonyl)oxy)isophthalate exerts its effects is primarily through its reactivity as an ester and the presence of the Boc-protecting group. The ester groups can undergo hydrolysis, oxidation, or reduction, while the Boc group can be selectively removed under acidic conditions, revealing reactive hydroxyl or amine groups. These properties make it a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Diethyl isophthalate: Lacks the Boc-protecting group, making it less versatile in certain synthetic applications.
Diethyl 5-hydroxyisophthalate: Contains a free hydroxyl group instead of the Boc-protected group, offering different reactivity.
Diethyl 5-aminoisophthalate: Features an amino group, providing alternative pathways for functionalization.
Uniqueness: Diethyl 5-((tert-butoxycarbonyl)oxy)isophthalate stands out due to the presence of the Boc-protecting group, which allows for selective deprotection and further functionalization. This makes it particularly useful in complex organic syntheses where selective protection and deprotection steps are crucial.
Properties
IUPAC Name |
diethyl 5-[(2-methylpropan-2-yl)oxycarbonyloxy]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-6-21-14(18)11-8-12(15(19)22-7-2)10-13(9-11)23-16(20)24-17(3,4)5/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJYWKCWCXYFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC(=O)OC(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
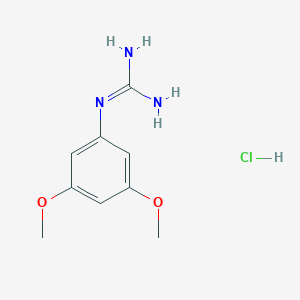
![Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate](/img/structure/B8106765.png)
